molecular formula C10H12O4 B2912048 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde CAS No. 57643-36-4

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde

Cat. No.: B2912048
CAS No.: 57643-36-4
M. Wt: 196.202
InChI Key: XFRMLRGPYHHCQK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring a hydroxyethoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an etherification process, where the hydroxy group of ethylene glycol reacts with the aldehyde group of 4-methoxybenzaldehyde to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyethoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is unique due to the presence of both hydroxyethoxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-(2-hydroxyethoxy)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRMLRGPYHHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Followed procedure described in Intermediate 65, step 2 starting from 3-hydroxy-4-methoxybenzaldehyde and 2-bromoethanol, using crude material for next step.
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Synthesis routes and methods II

Procedure details

Followed procedure described in Intermediate 8, step 1 starting from 3-hydroxy-4-methoxybenzaldehyde and 2-bromoethanol with the reaction conditions of 90° C. overnight. Isolated 400 mg, yield 62.5%.
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